molecular formula C22H25ClN2O3 B131388 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid CAS No. 107256-32-6

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid

Cat. No.: B131388
CAS No.: 107256-32-6
M. Wt: 400.9 g/mol
InChI Key: DMIPADIONWGFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-2-28-22(27)25-13-10-18(11-14-25)21(26)20-17(6-4-12-24-20)9-8-16-5-3-7-19(23)15-16/h3-7,12,15,18H,2,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIPADIONWGFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107256-32-6
Record name Ethyl 4-((3-(2-(3-chlorophenyl)ethyl)-2-pyridinyl)carbonyl)-1-piperidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107256326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 4-((3-(2-(3-CHLOROPHENYL)ETHYL)-2-PYRIDINYL)CARBONYL)-1-PIPERIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3XE7RE3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Loratadine Synthesis-Derived Pathways

The compound is frequently encountered as an impurity during loratadine production. Patent NZ533287A outlines a process starting from 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine. Reacting this intermediate with 3-chlorobenzyl chloride in the presence of a strong base yields 3-[2-(3-chlorophenyl)ethyl]-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine. Subsequent treatment with the Grignard reagent of 4-chloro-N-methylpiperidine introduces the piperidine moiety, forming [3-[2-(3-chlorophenyl)ethyl]-2-[4,4-dimethyl-2-(1-methylpiperidin-4-yl)-oxazolidin-2-yl]pyridine. Hydrolysis under acidic or basic conditions cleaves the oxazolidine ring, yielding the target carboxylic acid.

Key Reaction Conditions

  • Grignard Reaction : Conducted in anhydrous THF at −10°C to 0°C to prevent side reactions.

  • Hydrolysis : 6M HCl at reflux (110°C) for 8–12 hours achieves complete deprotection.

Direct Amide Coupling Approaches

US7169791B2 describes a generalized method for synthesizing structurally analogous piperidinecarboxylic acids via activated acyl intermediates. Applying this to the target compound, 3-[2-(3-chlorophenyl)ethyl]picolinic acid is first converted to its imidazolide using N,N′-carbonyldiimidazole (CDI). This reactive species is then coupled with 1-piperidinecarboxylic acid in the presence of triethylamine, forming the desired amide bond.

Optimization Insights

  • Activation Efficiency : CDI outperforms carbodiimides (e.g., DCC) in minimizing racemization.

  • Solvent Choice : Dichloromethane (DCM) affords higher yields (78–82%) compared to DMF (65–70%) due to reduced polarity-driven side reactions.

Mechanistic Elucidation of Critical Steps

Nucleophilic Acyl Substitution in Amide Bond Formation

The coupling of 3-[2-(3-chlorophenyl)ethyl]picolinic acid with piperidinecarboxylic acid proceeds via a two-step mechanism:

  • Activation : CDI converts the carboxylic acid to an acylimidazole intermediate, releasing CO2 and imidazole.

  • Nucleophilic Attack : The piperidine nitrogen attacks the electrophilic carbonyl carbon, displacing imidazole and forming the amide bond.

Side Reactions

  • Self-Condensation : Excess CDI may lead to dimerization of the picolinic acid, mitigated by stoichiometric control.

  • Epimerization : Chiral centers in the piperidine ring are prone to racemization under basic conditions, necessitating low-temperature reactions.

Hydrolytic Ring-Opening in Oxazolidine Derivatives

The hydrolysis of oxazolidine intermediates (e.g., [3-[2-(3-chlorophenyl)ethyl]-2-[4,4-dimethyl-2-(1-methylpiperidin-4-yl)-oxazolidin-2-yl]pyridine) follows acid-catalyzed mechanisms:

  • Protonation : The oxazolidine oxygen is protonated, enhancing ring strain.

  • Cleavage : Water attacks the electrophilic carbon adjacent to the nitrogen, breaking the C–O bond and releasing dimethylamine.

Kinetic Analysis

  • Rate Law : First-order dependence on [H+] and substrate concentration.

  • Activation Energy : 85 kJ/mol, indicative of a moderately temperature-sensitive process.

Process Optimization and Scalability

Catalytic Enhancements

Introducing Lewis acids (e.g., ZnCl2) during the Grignard step accelerates the insertion of the piperidine moiety, reducing reaction time from 24 hours to 12 hours.

Purification Strategies

  • Crystallization : The crude product is recrystallized from chloroform/methanol (9:1 v/v), achieving ≥98% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves residual oxazolidine byproducts.

Yield Comparison

MethodYield (%)Purity (%)
Loratadine-derived65–7097–98
Direct Amide Coupling78–8299

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N amide).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.35–7.20 (m, 4H, Ar–H), 3.85 (br s, 2H, piperidine-H).

Physicochemical Properties

PropertyValue
Melting Point68–72°C
Solubility (25°C)12 mg/mL (CHCl₃)
LogP3.2 ± 0.1

Industrial and Pharmacological Relevance

As a loratadine impurity, controlling its concentration (<0.1% w/w) is critical for drug safety. Recent studies suggest potential kinase inhibitory activity, aligning with US7169791B2’s findings on structurally related tyrosine kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its role as an impurity in the synthesis of Loratadine, an antihistamine used for allergy relief. Understanding the properties and behavior of this impurity is crucial for ensuring the quality and safety of Loratadine formulations. Researchers often analyze impurities to assess their impact on the efficacy and safety profiles of the parent drug.

Analytical Chemistry

Due to its relevance as a Loratadine impurity, this compound serves as a reference standard in analytical chemistry. It is utilized in:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities in pharmaceutical products.
  • Mass Spectrometry : For structural elucidation and identification of related compounds.

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of pharmaceutical compounds. Research involving this impurity can provide insights into:

  • Metabolic Pathways : Investigating how this compound is metabolized in biological systems.
  • Potential Toxic Effects : Evaluating any adverse effects that may arise from its presence in drug formulations.

Case Study 1: Impurity Profiling in Loratadine Formulations

A study conducted on various commercial Loratadine products analyzed the presence of multiple impurities, including 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid. The findings indicated that consistent monitoring of such impurities is necessary to maintain product integrity and patient safety.

Case Study 2: Development of Analytical Methods

Research focused on developing robust analytical methods using HPLC for detecting this impurity in drug formulations. The study demonstrated that specific chromatographic conditions could effectively separate Loratadine from its impurities, allowing for precise quantification.

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is an intermediate. its derivative, loratadine, works by blocking histamine H1 receptors, preventing the action of histamine, a substance in the body that causes allergic symptoms . The molecular targets and pathways involved include the histamine H1 receptor pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Loratadine and Its Derivatives

Loratadine Ketone (CAS 130642-50-1)
  • Structure : Replaces the carboxylic acid group with a ketone and introduces a methyl group on the piperidine ring.
  • Molecular Formula : C₂₀H₂₃ClN₂O
  • Molecular Weight : 342.87 g/mol .
Ethyl 4-{3-[2-(3-Chlorophenyl)-2-Pyridinyl]carbonyl}-1-Piperidinecarboxylate (CAS 107256-32-6)
  • Structure : Features an ethyl ester instead of the carboxylic acid.
  • Molecular Formula : C₂₂H₂₅ClN₂O₃
  • Molecular Weight : 400.91 g/mol .
  • Impact : The ester group increases lipophilicity, improving oral bioavailability but requiring enzymatic hydrolysis for activation.

Piperidinecarboxylic Acid Derivatives with Substituted Aromatic Groups

4-[4-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic Acid Derivatives ()
  • Example: 1-Piperidinecarboxylic acid, 4-[4-(trifluoromethyl)phenoxy]-, ethyl ester.
  • Key Difference: The trifluoromethylphenoxy group enhances metabolic stability and electron-withdrawing effects compared to the chlorophenyl group .
1-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-pyrrolidine-2-carboxylic Acid (±)-15 ()
  • Structure : Incorporates a trifluoromethylphenyl group and a pyrrolidine ring.
  • Impact : The trifluoromethyl group increases binding affinity to hydrophobic pockets in target proteins, while the pyrrolidine ring introduces conformational constraints .

Pharmacologically Active Analogs

Avatrombopag Maleate ()
  • Structure : Contains a piperidinecarboxylic acid group but with a thiazole and cyclohexylpiperazine substituent.
  • Application : Used for thrombocytopenia. The bulky substituents enhance specificity for thrombopoietin receptors .
Piperidine-Based Antibacterial Agents ()
  • Example : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate.
  • Key Feature : The tetrahydropyridine core and acetyl-piperidine side chain contribute to antibacterial activity .

Structural and Functional Analysis Table

Compound Name / CAS Molecular Formula Key Substituents Pharmacological Role / Notes
Target Compound (N/A) C₂₀H₂₁ClN₂O₃ 3-Chlorophenyl ethyl, carboxylic acid Loratadine intermediate/impurity
Loratadine Ketone (130642-50-1) C₂₀H₂₃ClN₂O Methyl piperidine, ketone Metabolic precursor of loratadine
Ethyl Ester Analog (107256-32-6) C₂₂H₂₅ClN₂O₃ Ethyl ester Improved lipophilicity
Trifluoromethylphenoxy Derivative () C₁₄H₁₆F₃NO₃ Trifluoromethylphenoxy Enhanced metabolic stability
Avatrombopag Maleate (N/A) C₂₉H₃₂Cl₂N₆O₅S₂ Thiazole, cyclohexylpiperazine Thrombopoietin receptor agonist

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via coupling reactions similar to loratadine intermediates (). Its carboxylic acid group may complicate purification compared to ester analogs .
  • The carboxylic acid group in the target compound may enhance solubility but reduce membrane permeability compared to ester or ketone derivatives .
  • Metabolic Stability : Chlorophenyl groups are prone to oxidative metabolism, whereas trifluoromethyl-substituted analogs () show prolonged half-lives .

Biological Activity

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid, also known by its CAS number 107256-32-6, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C22H25ClN2O3
  • Molecular Weight : 400.9 g/mol
  • Melting Point : 68-72°C
  • Solubility : Slightly soluble in chloroform and methanol.
  • Appearance : Pale yellow to pale beige solid.

The compound primarily interacts with G protein-coupled receptors (GPCRs), which are critical in various physiological processes. Its structure suggests potential affinity for specific receptor subtypes, influencing intracellular signaling pathways. Research indicates that it may modulate calcium ion levels via inositol trisphosphate pathways, similar to other compounds acting on GPCRs .

Pharmacological Effects

Study 1: Antihistaminic Activity

A study evaluated the antihistaminic properties of related compounds and found that modifications in the piperidine ring significantly influenced receptor binding affinity and activity. The presence of the chlorophenyl group in this compound likely enhances its interaction with H1 receptors .

Study 2: CNS Effects

Research published in pharmacological journals examined various piperidine derivatives for their effects on neurotransmitter systems. The findings indicated that compounds with similar structures could affect dopamine and serotonin pathways, suggesting potential for mood modulation or anxiolytic effects .

Study 3: Inflammation Model

In an animal model of inflammation, derivatives of this compound were tested for their ability to reduce edema and inflammatory markers. Results showed a significant reduction in paw edema compared to controls, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntihistaminicPotentially inhibits H1 receptors
CNS ModulationMay influence dopamine/serotonin pathways
Anti-inflammatoryReduces edema in inflammation models

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid?

  • Methodological Guidance :

  • Multi-step synthesis involving palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) and acid hydrolysis (HCl/water at 93–96°C for 17 hours) can yield the target compound. Optimize reaction conditions using inert atmospheres and cesium carbonate as a base for improved efficiency .
  • Purification via column chromatography or recrystallization in solvents like dichloromethane is critical. Monitor purity using HPLC (≥95% threshold) and characterize intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. What safety protocols are essential during synthesis and handling of intermediates?

  • Methodological Guidance :

  • Adhere to hazard codes H300 (fatal if swallowed), H315 (skin irritation), and H319 (eye damage). Use fume hoods, PPE (gloves, goggles), and explosion-proof equipment when handling chlorinated intermediates .
  • Store compounds at 2–8°C in sealed containers under nitrogen to prevent degradation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels (P501/P502 guidelines) .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction optimization for this compound?

  • Methodological Guidance :

  • Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, identifying energy barriers for key steps like piperidine ring functionalization or pyridinyl-carbonyl coupling. Use software like Gaussian or ORCA for transition-state analysis .
  • Integrate machine learning (e.g., neural networks) to predict optimal solvent systems or catalyst combinations. Validate predictions with high-throughput screening (e.g., 96-well plate reactions) .

Q. How should researchers address contradictions in reported biological activity data for piperidine-carboxylic acid derivatives?

  • Methodological Guidance :

  • Conduct meta-analysis of bioactivity datasets (e.g., ChEMBL, PubChem) to identify structural determinants (e.g., 3-chlorophenyl vs. 4-chlorophenyl substituents) influencing potency. Validate findings using isogenic cell lines or knockout models to isolate target interactions .
  • Replicate conflicting assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to control for experimental variability .

Q. What strategies improve regioselectivity during the introduction of the 3-chlorophenyl-ethyl group?

  • Methodological Guidance :

  • Use directing groups (e.g., pyridine N-oxide) to steer electrophilic aromatic substitution. Alternatively, employ Suzuki-Miyaura coupling with 3-chlorophenylboronic acid and a Pd/XPhos catalyst system for precise C–C bond formation .
  • Monitor reaction progress via in-situ IR spectroscopy to detect intermediates and adjust temperature/pH in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.